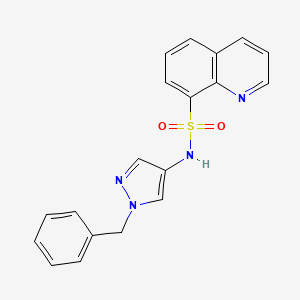

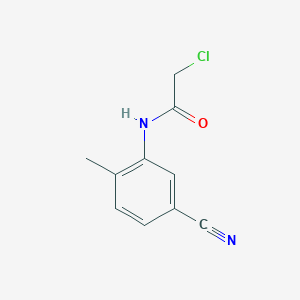

![molecular formula C10H13NO5S B7518217 [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)

[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid

Overview

Description

[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid, commonly known as MSMA, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MSMA has been extensively studied for its biochemical and physiological effects on various organisms, including humans.

Mechanism of Action

The mechanism of action of MSMA involves the inhibition of the enzyme glutathione reductase, which is essential for the detoxification of reactive oxygen species in cells. This inhibition leads to the accumulation of oxidative stress in cells, ultimately resulting in cell death. MSMA has also been shown to inhibit the activity of other enzymes involved in the metabolism of reactive oxygen species, such as superoxide dismutase and catalase.

Biochemical and Physiological Effects:

MSMA has been shown to have a wide range of biochemical and physiological effects on various organisms. In plants, MSMA inhibits the activity of the enzyme photosystem II, which is essential for photosynthesis. This inhibition leads to the accumulation of reactive oxygen species in chloroplasts, ultimately resulting in plant death. In microorganisms, MSMA has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase, which is essential for energy production. This inhibition leads to the accumulation of lactic acid in cells, ultimately resulting in microorganism death. In humans, MSMA has been shown to have potential therapeutic effects in cancer treatment by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

MSMA has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, MSMA also has several limitations, including its toxicity and potential environmental hazards. Therefore, caution must be taken when handling MSMA in lab experiments.

Future Directions

There are several future directions for the study of MSMA. One potential direction is the investigation of its potential therapeutic effects in cancer treatment. Another potential direction is the development of safer and more environmentally friendly herbicides and fungicides based on the mechanism of action of MSMA. Moreover, the study of MSMA can provide insights into the biochemical and physiological effects of oxidative stress in cells.

Scientific Research Applications

MSMA has been used in various scientific research studies due to its ability to inhibit the growth of plants and microorganisms. It has been studied for its potential use as a herbicide and fungicide in agriculture. MSMA has also been used as a tool in environmental studies to investigate the effects of herbicides on ecosystems. Moreover, MSMA has been studied for its potential therapeutic effects in cancer treatment.

properties

IUPAC Name |

2-[3-(methanesulfonamidomethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-17(14,15)11-6-8-3-2-4-9(5-8)16-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOIDGHXJTWCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC(=CC=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)

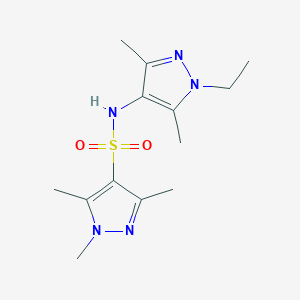

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)

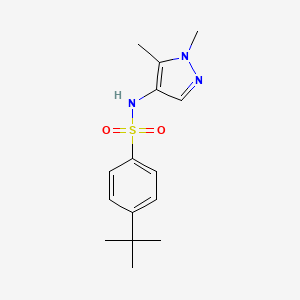

![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)

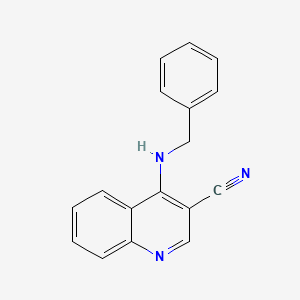

![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)

![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)